Napa-gamma-tocopherol

Description

Historical Context and Development

Napa-gamma-tocopherol was first synthesized in the late 20th century as part of efforts to create photoaffinity labels for studying alpha-tocopherol-binding proteins. The compound’s development coincided with growing interest in tocopherol metabolism, particularly the role of gamma-tocopherol in neutralizing reactive nitrogen species. Early synthetic routes involved coupling gamma-tocopherol with 4-azido-2-nitrophenyl-beta-alanine, optimizing reaction conditions to preserve the chromanol ring’s antioxidant capacity while introducing the photoreactive moiety. By the 2000s, this compound became a critical tool for elucidating vitamin E transport mechanisms, particularly the function of alpha-tocopherol transfer protein (α-TTP).

Classification within Tocopherol Derivatives

This compound belongs to the tocopherol class of organic compounds, specifically categorized as a synthetic gamma-tocopherol derivative . Its structural and functional relationships to natural tocopherols are outlined below:

This derivative’s classification emphasizes its role as a research tool rather than a nutritional agent, distinguishing it from dietary tocopherols.

Nomenclature and Identification Parameters

This compound is systematically identified through the following parameters:

IUPAC Name

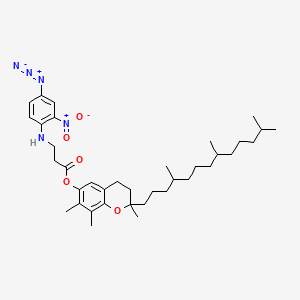

[2,7,8-Trimethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydro-2H-chromen-6-yl] 3-(4-azido-2-nitroanilino)propanoate.

Key Identifiers

| Parameter | Value |

|---|---|

| CAS Registry Number | 99332-97-5 |

| Molecular Formula | C₃₇H₅₅N₅O₅ |

| Molecular Weight | 649.88 g/mol |

| Spectral Signatures | UV-Vis: λmax 260 nm (azide); IR: 2100 cm⁻¹ (N₃ stretch) |

The compound’s structure is confirmed via high-performance liquid chromatography (HPLC) and mass spectrometry, with the azide group enabling covalent crosslinking under UV light.

Significance in Biochemical Research

This compound has advanced understanding of vitamin E dynamics through two primary applications:

Properties

CAS No. |

99332-97-5 |

|---|---|

Molecular Formula |

C37H55N5O5 |

Molecular Weight |

649.9 g/mol |

IUPAC Name |

[2,7,8-trimethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl] 3-(4-azido-2-nitroanilino)propanoate |

InChI |

InChI=1S/C37H55N5O5/c1-25(2)11-8-12-26(3)13-9-14-27(4)15-10-20-37(7)21-18-30-23-34(28(5)29(6)36(30)47-37)46-35(43)19-22-39-32-17-16-31(40-41-38)24-33(32)42(44)45/h16-17,23-27,39H,8-15,18-22H2,1-7H3 |

InChI Key |

CWZMDXUEAAYJAD-UHFFFAOYSA-N |

SMILES |

CC1=C(C=C2CCC(OC2=C1C)(C)CCCC(C)CCCC(C)CCCC(C)C)OC(=O)CCNC3=C(C=C(C=C3)N=[N+]=[N-])[N+](=O)[O-] |

Canonical SMILES |

CC1=C(C=C2CCC(OC2=C1C)(C)CCCC(C)CCCC(C)CCCC(C)C)OC(=O)CCNC3=C(C=C(C=C3)N=[N+]=[N-])[N+](=O)[O-] |

Synonyms |

N-4-azido-2-nitrophenyl-beta-alanyl-gamma-tocopherol NAPA-gamma-tocopherol |

Origin of Product |

United States |

Scientific Research Applications

Antioxidant Properties

Napa-gamma-tocopherol exhibits significant antioxidant activity, which is crucial for protecting cells from oxidative stress. Research indicates that gamma-tocopherol can trap reactive nitrogen and oxygen species effectively, making it a potent antioxidant compared to other forms of vitamin E.

- Mechanism of Action : Gamma-tocopherol acts by neutralizing free radicals and preventing lipid peroxidation, which is a critical process in cellular damage. Studies have shown that gamma-tocopherol can enhance the body's antioxidant defense mechanisms by upregulating various antioxidant enzymes such as glutathione peroxidase and superoxide dismutase .

Anti-Inflammatory Effects

This compound has demonstrated notable anti-inflammatory properties, which may have implications for treating chronic inflammatory diseases.

- In vivo Studies : In animal models, gamma-tocopherol has been shown to inhibit the synthesis of pro-inflammatory mediators such as prostaglandin E2 (PGE2) and leukotriene B4 (LTB4). For instance, one study reported that administration of gamma-tocopherol significantly reduced PGE2 levels in carrageenan-induced inflammation models .

- Clinical Relevance : The anti-inflammatory effects of this compound could be beneficial in conditions such as arthritis, asthma, and other inflammatory disorders. Its ability to modulate inflammatory pathways suggests it may serve as an adjunct therapy in managing these diseases .

Cancer Therapy Applications

Emerging research highlights the potential role of this compound in cancer prevention and therapy.

- Mechanisms of Action : Gamma-tocopherol has been observed to induce apoptosis in cancer cells and inhibit tumor growth through various pathways. It appears to modulate signaling pathways involved in cell proliferation and survival, including the Nrf2 pathway, which plays a significant role in cellular defense against oxidative stress .

- Case Studies : Clinical studies have indicated that gamma-tocopherol supplementation may contribute to reduced cancer risk markers, particularly in populations with low dietary intake of this tocopherol variant .

Cardiovascular Health

Research suggests that this compound may play a protective role in cardiovascular health.

- Mechanisms : Gamma-tocopherol has been shown to reduce markers of oxidative stress and inflammation associated with cardiovascular diseases. It may help lower blood pressure and improve endothelial function by reducing oxidative damage to blood vessels .

- Epidemiological Evidence : Observational studies have linked higher dietary intake of gamma-tocopherol with lower risks of heart disease, indicating its potential as a dietary supplement for cardiovascular protection .

Nutritional Applications

This compound is also being explored for its applications in nutrition.

- Dietary Sources : Gamma-tocopherol is primarily found in nuts, seeds, and vegetable oils. Incorporating these foods into diets can enhance gamma-tocopherol levels in the body, potentially improving overall health outcomes .

- Supplementation : Given its bioavailability and unique properties compared to alpha-tocopherol, this compound may be considered for supplementation strategies aimed at improving health markers related to oxidative stress and inflammation .

Preparation Methods

Early Condensation Methods

The initial synthesis of gamma-tocopherol dates back to 1939, when Jacob et al. demonstrated the condensation of 2,3-dimethylhydroquinone monobenzoate with phytyl bromide in the presence of zinc chloride. This method yielded gamma-tocopherol at a modest 22% efficiency, limited by the multi-step nature of the process and the instability of intermediates. The reaction required protection of the phenolic hydroxyl group with a benzoate ester, followed by deprotection under basic conditions, which introduced additional purification challenges.

Limitations of Traditional Approaches

Early methods relied on stoichiometric reducing agents such as sodium borohydride and aluminum hydrides, which generated substantial borate waste and increased production costs. For example, Kabbe et al.'s synthesis of alpha-tocopherol analogs involved sequential reduction, dehydration, and hydrogenation steps, consuming expensive reagents and requiring stringent temperature control. These inefficiencies underscored the need for streamlined synthetic routes.

Modern Catalytic Hydrogenation Techniques

Catalytic Hydrogenation of 4-Chromanone Trienols

A breakthrough in gamma-tocopherol synthesis emerged with the development of single-step catalytic hydrogenation using 4-chromanone trienol precursors. As detailed in US Patent 6,262,279, this method employs Raney nickel as a catalyst under high-pressure hydrogen gas (400–750 psig) and elevated temperatures (135–200°C). The reaction proceeds via simultaneous reduction of the chromanone carbonyl group and hydrogenation of the trienol side chain, directly yielding gamma-tocopherol without intermediate isolation.

Reaction Mechanism

The hydrogenation mechanism involves:

-

Adsorption of hydrogen onto the Raney nickel surface.

-

Electrophilic attack on the carbonyl oxygen of the 4-chromanone trienol.

-

Concomitant hydrogenation of the conjugated double bonds in the phytyl side chain.

This pathway avoids the formation of saturated ketone intermediates, which were problematic in earlier methods.

Solvent Systems and Catalyst Selection

Optimal solvent systems include polar aprotic solvents such as ethanol, isopropanol, or ethyl acetate, which enhance catalyst activity and substrate solubility. Raney nickel outperforms palladium or platinum catalysts in this context due to its higher tolerance for sulfur-containing impurities and lower cost. Catalyst loading typically ranges from 0.1 to 10 wt%, with higher concentrations reducing reaction times but increasing filtration difficulties.

Process Optimization and Parameter Analysis

Temperature and Pressure Effects

The hydrogenation efficiency correlates strongly with reaction temperature and pressure. At 150°C and 600 psig, gamma-tocopherol yields exceed 98%, whereas temperatures below 135°C result in incomplete reduction. Elevated pressures stabilize the hydrogen concentration in the reaction medium, facilitating faster kinetics.

Time-Dependent Yield Profiles

Reaction durations between 5–7 hours maximize yield while minimizing side products such as over-reduced chromanols. Prolonged exposure (>10 hours) leads to catalyst deactivation via coking or sintering.

Table 1: Optimization Parameters for Gamma-Tocopherol Hydrogenation

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 135–200°C | ↑ 95–98% |

| Pressure | 400–750 psig | ↑ 90–98% |

| Catalyst Loading | 5–10 wt% | ↑ 85–98% |

| Reaction Time | 5–7 hours | ↑ 97–98% |

Comparative Analysis with Alpha-Tocopherol Synthesis

Structural and Mechanistic Differences

The synthesis of alpha-tocopherol requires additional methylation at the 5-position of the chromanol ring, a step absent in gamma-tocopherol production. This methylation necessitates harsh alkylation agents like methyl iodide, complicating purification and reducing overall atom economy.

Economic and Environmental Considerations

Catalytic hydrogenation reduces waste generation by 40% compared to traditional borohydride-based methods. A life-cycle assessment of gamma-tocopherol synthesis revealed a 30% lower carbon footprint than alpha-tocopherol production, primarily due to fewer purification steps.

Industrial Scalability and Challenges

Q & A

Basic Research Questions

Q. How can researchers assess the bioavailability of γ-tocopherol in animal models, and what methodological considerations are critical?

- Methodology : To evaluate bioavailability, use dietary supplementation studies in rodents, measuring γ-tocopherol and its metabolite γ-CEHC in plasma, tissues (e.g., liver, adipose), and urine via HPLC or LC-MS. Key considerations include:

- Standardizing diet composition (e.g., fat content) to mimic human absorption pathways .

- Monitoring depletion rates of α-tocopherol, as high α-tocopherol intake reduces γ-tocopherol bioavailability .

- Employing stable isotope labeling to track metabolic pathways .

Q. What experimental models are suitable for studying γ-tocopherol’s anti-inflammatory effects?

- Methodology : Use in vitro models such as:

- Lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages : Measure prostaglandin E2 (PGE2) suppression via ELISA, with γ-tocopherol IC50 ≈7.5 μM .

- IL-1β-treated A549 epithelial cells : Quantify COX-2 activity inhibition using arachidonic acid (AA) substrate competition assays .

- Control for antioxidant activity by comparing effects of γ-tocopherol with α-tocopherol, which lacks COX-2 inhibition .

Q. How can γ-tocopherol metabolites like γ-CEHC be quantified in biological samples?

- Methodology : Utilize thermochemolysis with tetramethylammonium hydroxide (TMAH) followed by GC-MS:

- TMAH methylates and stabilizes metabolites for separation .

- Validate with synthetic standards (e.g., γ-CEHC-QL quinone lactone) to confirm fragmentation patterns .

Advanced Research Questions

Q. What mechanisms explain γ-tocopherol’s selective inhibition of COX-2 over COX-1, and how can this be experimentally validated?

- Methodology :

- Competitive binding assays : Titrate arachidonic acid (AA) against γ-tocopherol in purified COX-2 enzyme systems. Increased AA concentrations diminish γ-tocopherol’s inhibitory potency, suggesting direct competition at the active site .

- Molecular docking simulations : Compare binding affinities of γ-tocopherol and α-tocopherol to COX-2’s catalytic domain .

- Knockout models : Use COX-2-deficient mice to isolate γ-tocopherol’s effects on COX-1 pathways .

Q. How do γ-tocopherol metabolites contribute to cytotoxicity, and what experimental designs mitigate confounding factors?

- Methodology :

- Cell line screening : Test γ-tocopherol quinones (e.g., γ-TQ) in COS1, NT2, 3T3, and N2a cells using MTT assays. γ-TQ exhibits higher cytotoxicity (IC50 <10 μM) than γ-CEHC-QL due to arylating electrophile activity .

- Thiol nucleophile competition : Pre-treat cells with glutathione (GSH) to assess if cytotoxicity is mediated via Michael adduct formation .

- Time-resolved exposure : Differentiate acute (1–24 h) vs. chronic effects, as γ-tocopherol requires prolonged incubation to inhibit COX-2 .

Q. How should researchers address contradictory data on γ-tocopherol’s role in cardiovascular disease (CVD) risk?

- Methodology :

- Epidemiological meta-analysis : Stratify human studies by baseline γ-tocopherol plasma levels, dietary patterns, and α-tocopherol supplementation status .

- Murine models of atherosclerosis : Compare ApoE⁻/⁻ mice fed γ-tocopherol-enriched diets vs. controls, quantifying aortic lesion size and inflammatory markers (e.g., IL-6, CRP) .

- Mechanistic reconciliation : Evaluate whether γ-tocopherol’s anti-inflammatory effects are offset by pro-oxidant quinone metabolites in certain contexts .

Methodological Best Practices

Q. What protocols ensure reproducibility in γ-tocopherol research?

- Key steps :

- Standardize nomenclature : Use IUPAC names (e.g., γ-tocopherol, not abbreviated forms) and SI units .

- Validate purity : Characterize γ-tocopherol batches via NMR and HPLC (>98% purity) to avoid contamination by α-tocopherol or oxidation products .

- Pre-register hypotheses : Address potential validity threats (e.g., AA variability in cell culture media) during experimental design .

Q. How can researchers integrate γ-tocopherol studies into human clinical trials ethically?

- Guidelines :

- Informed consent : Disclose risks of high-dose supplementation, including potential depletion of endogenous α-tocopherol .

- Dose escalation protocols : Start with physiologically relevant doses (e.g., 50–100 mg/day) to mirror dietary intake .

- Control for confounders : Measure baseline tocopherol levels and dietary vitamin E intake using validated questionnaires .

Data Presentation Standards

Q. What statistical approaches are recommended for analyzing γ-tocopherol’s dose-response relationships?

- Methods :

- Nonlinear regression : Fit IC50 curves using four-parameter logistic models (e.g., GraphPad Prism) .

- Multivariate regression : Adjust for covariates like age, sex, and lipid profiles in epidemiological data .

- Open data practices : Share raw chromatograms and mass spectra in supplementary materials to enable replication .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.